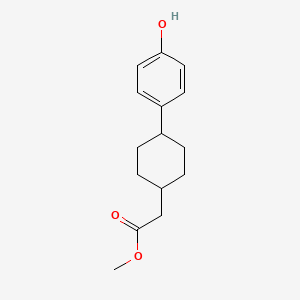
Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate is an organic compound featuring a cyclohexyl ring substituted with a hydroxyphenyl group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate can be synthesized through several routes. One common method involves the alkylation of the cyclohexyl ring with a hydroxyphenyl group, followed by esterification with methanol. Reaction conditions typically involve the use of acidic or basic catalysts to facilitate these steps.
Industrial Production Methods
In an industrial setting, large-scale synthesis often employs continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. Catalysts such as sulfuric acid or sodium hydroxide are frequently used to drive the esterification process efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate undergoes various chemical reactions:
Oxidation: Converts the hydroxyphenyl group to a quinone structure under strong oxidative conditions.
Reduction: Can reduce to the corresponding alcohol by reagents such as lithium aluminum hydride.
Substitution: Aromatic substitution reactions occur with electrophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Sulfonyl chlorides in the presence of Lewis acids.
Major Products Formed
Oxidation: Quinones or aromatic ketones.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted aromatics depending on the electrophile used.
Scientific Research Applications
Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate has extensive applications across multiple disciplines:
Chemistry: As a precursor in the synthesis of complex organic molecules.
Biology: Used in the study of enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic agent under investigation for its pharmacological properties.
Industry: Intermediate in the production of polymers, fragrances, and other industrially relevant chemicals.
Mechanism of Action
The compound’s effects are mediated through its interactions with specific molecular targets:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, altering their activity.
Pathway Modulation: Influences various cellular pathways, particularly those involving aromatic compound metabolism.
Comparison with Similar Compounds
Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate is similar to other cyclohexyl esters and hydroxyphenyl derivatives. Its unique combination of functional groups distinguishes it from analogs such as:
Methyl 4-hydroxybenzoate: Lacks the cyclohexyl group, differing significantly in reactivity and applications.
Cyclohexylmethyl acetate: Does not contain the hydroxyphenyl group, leading to different chemical behavior and uses.
4-Hydroxyphenylacetate: Missing the cyclohexyl group, thus affecting its biological activity and synthesis routes.
By comparing these compounds, this compound's structural uniqueness is underscored, demonstrating its specific reactivity and diverse range of applications in scientific research and industry.
Properties
IUPAC Name |
methyl 2-[4-(4-hydroxyphenyl)cyclohexyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-18-15(17)10-11-2-4-12(5-3-11)13-6-8-14(16)9-7-13/h6-9,11-12,16H,2-5,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNQUMAHFJRBGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCC(CC1)C2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401229970 |
Source


|
| Record name | Methyl trans-4-(4-hydroxyphenyl)cyclohexaneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401229970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
701232-67-9 |
Source


|
| Record name | Methyl trans-4-(4-hydroxyphenyl)cyclohexaneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401229970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3,4-dimethylphenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one](/img/structure/B2976686.png)
![6-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid](/img/structure/B2976687.png)
![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)
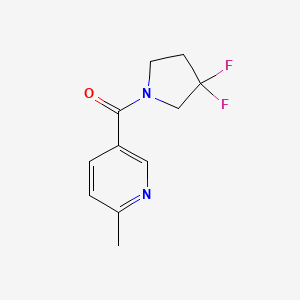
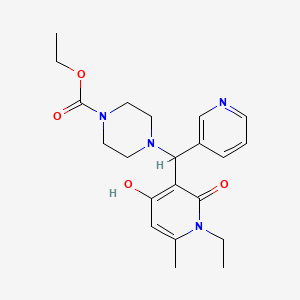
![N-(3,4-dichlorophenyl)-1-[(furan-2-yl)methyl]-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2976692.png)
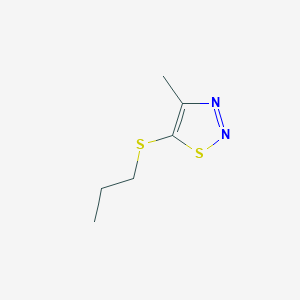
![N-(4-methylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2976695.png)
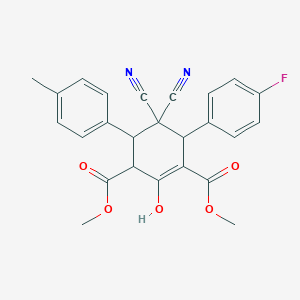
amino]-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2976701.png)
![4-chloro-2-{[3-(trifluoromethyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]sulfonyl}phenyl methyl ether](/img/structure/B2976702.png)
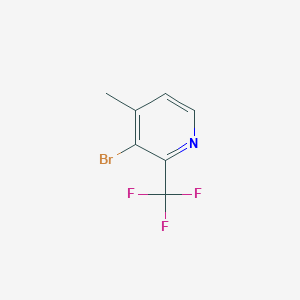
![N-{[4-(4-fluorophenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide](/img/structure/B2976704.png)
![4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-fluoro-3-(pyrrolidine-1-carbonyl)quinoline](/img/structure/B2976708.png)
